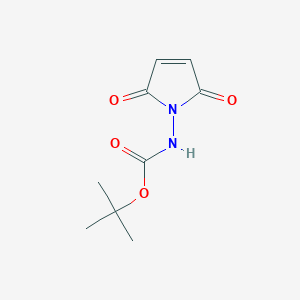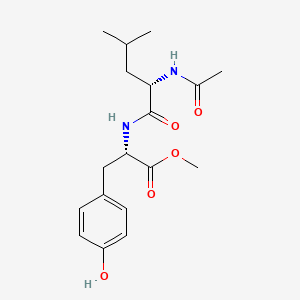
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and an indene-dione moiety
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9-methoxy-9H-fluorene through the methylation of fluorene.
Indene-Dione Formation: The indene-dione moiety is synthesized separately through a series of reactions involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of the fluorenyl intermediate with the indene-dione moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione stands out due to its unique combination of a fluorenyl group and an indene-dione moiety. Similar compounds include:
2-Hydroxy-2-(9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione: Lacks the methoxy group, which may affect its reactivity and applications.
9-Methoxy-9H-fluorene: Contains the fluorenyl group but lacks the indene-dione moiety, limiting its versatility in chemical reactions.
1H-Indene-1,3(2H)-dione:
Eigenschaften
CAS-Nummer |
50616-96-1 |
|---|---|
Molekularformel |
C23H16O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2-hydroxy-2-(9-methoxyfluoren-9-yl)indene-1,3-dione |
InChI |
InChI=1S/C23H16O4/c1-27-23(22(26)20(24)16-10-2-3-11-17(16)21(22)25)18-12-6-4-8-14(18)15-9-5-7-13-19(15)23/h2-13,26H,1H3 |
InChI-Schlüssel |
LRWVJYGWKGSTSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2=CC=CC=C2C3=CC=CC=C31)C4(C(=O)C5=CC=CC=C5C4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)

![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)
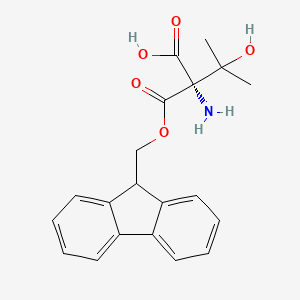
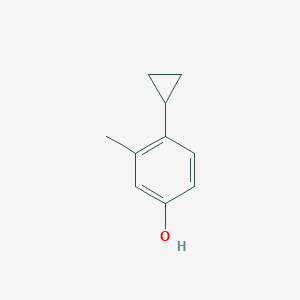
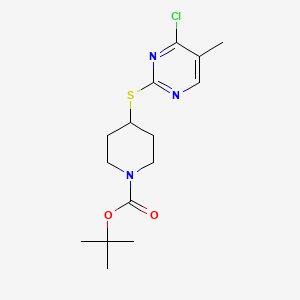
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)
![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

